molecular formula C18H11NO3 B13036134 2-(Naphthalen-2-yloxy)isoindoline-1,3-dione

2-(Naphthalen-2-yloxy)isoindoline-1,3-dione

Cat. No.: B13036134
M. Wt: 289.3 g/mol
InChI Key: AJTMYPQMSAVUFM-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a naphthalen-2-yloxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yloxy)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to achieve high yields and purity. Solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yloxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-diones, hydroxy derivatives, and quinones. These products are valuable intermediates for further chemical synthesis and applications .

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates the activity of these receptors by binding to their allosteric sites, influencing neurotransmitter signaling pathways. This modulation can result in therapeutic effects, such as antipsychotic activity and potential treatment for neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalen-2-yloxy)isoindoline-1,3-dione stands out due to its unique naphthalen-2-yloxy substituent, which imparts distinct chemical reactivity and biological activity. This compound’s ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation highlights its potential as a therapeutic agent for neuropsychiatric and neurodegenerative disorders .

Properties

Molecular Formula

C18H11NO3

Molecular Weight

289.3 g/mol

IUPAC Name

2-naphthalen-2-yloxyisoindole-1,3-dione

InChI

InChI=1S/C18H11NO3/c20-17-15-7-3-4-8-16(15)18(21)19(17)22-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H

InChI Key

AJTMYPQMSAVUFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)ON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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